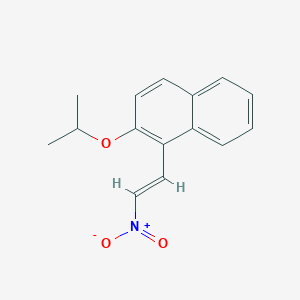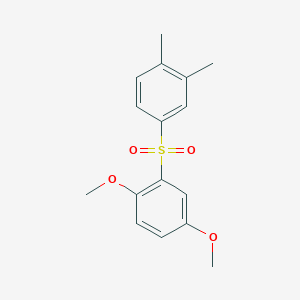![molecular formula C18H20N2O3 B5835403 N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, also known as ML303, is a small molecule that has gained attention in the scientific community for its potential use as a tool compound in biological research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it a valuable tool in studying certain biological processes.
作用機序
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide involves the modulation of ion channels and G protein-coupled receptor signaling. This compound has been found to bind to the TRPV4 ion channel and modulate its activity, resulting in changes in intracellular calcium levels. This compound has also been found to bind to RGS proteins and inhibit their activity, resulting in increased G protein-coupled receptor signaling.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate ion channel activity, resulting in changes in intracellular calcium levels. This compound has also been found to modulate G protein-coupled receptor signaling, resulting in changes in cellular signaling pathways. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
実験室実験の利点と制限
One advantage of using N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide as a tool compound in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying certain biological processes. Another advantage is its potential use as a therapeutic agent for the treatment of certain diseases. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide in scientific research. One direction is the further study of its mechanism of action and its potential use as a therapeutic agent for the treatment of certain diseases. Another direction is the development of more efficient synthesis methods for this compound, which would make it more accessible to researchers. Additionally, this compound could be used in combination with other tool compounds to study complex biological processes.
合成法
Several methods have been used to synthesize N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, including a one-pot reaction and a three-step synthesis. In the one-pot reaction, 2-furancarboxylic acid is reacted with 1-azepanamine in the presence of a coupling reagent, resulting in the formation of this compound. In the three-step synthesis, 2-furancarboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 1-azepanamine to form the intermediate. The intermediate is then treated with ammonia to yield this compound.
科学的研究の応用
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to be a useful tool compound in several areas of scientific research. It has been used to study the function of certain ion channels, including the TRPV4 channel, and has been shown to modulate the activity of this channel. This compound has also been used to study the role of the RGS protein family in regulating G protein-coupled receptor signaling. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
特性
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDRDYHGUNYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)



